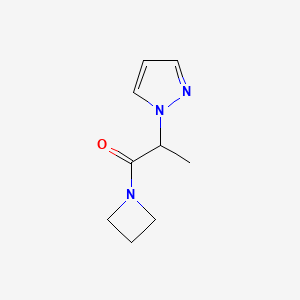![molecular formula C23H21N3O3 B2900560 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320583-03-5](/img/structure/B2900560.png)
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one is not yet fully understood, but it is believed to act as a modulator of several different neurotransmitter systems. This compound has been shown to interact with several different receptor types, including dopamine D2 receptors, serotonin 5-HT1A receptors, and alpha-2 adrenergic receptors. These interactions could lead to changes in neurotransmitter release and activity, which could ultimately affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several different enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one in lab experiments is its ability to modulate several different neurotransmitter systems. This could make it a useful tool for studying the effects of neurotransmitter activity on a variety of physiological processes. However, one of the limitations of using this compound is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
未来方向
There are several different areas of study that could be pursued in the future to further our understanding of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one and its potential applications. One area of study could be to investigate the effects of this compound on different neurotransmitter systems in more detail, to better understand its mechanism of action. Another area of study could be to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Finally, future research could investigate the potential use of this compound as a tool for studying the effects of neurotransmitter activity on a variety of physiological processes.
合成方法
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromobenzophenone with potassium tert-butoxide to form the corresponding potassium salt. This compound is then reacted with 4-hydroxybenzaldehyde to form the intermediate product, which is then reacted with 2-chloropyridine to form the final product, this compound.
科学研究应用
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience, where this compound has been shown to have a variety of effects on the central nervous system. This compound has been shown to modulate the activity of several different neurotransmitters, including dopamine, serotonin, and noradrenaline, which could have implications for the treatment of a variety of neurological disorders.
属性
IUPAC Name |
4-[2-(4-phenylphenoxy)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-25(14-15-26(22)21-8-4-5-13-24-21)23(28)17-29-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUFWHNSDLDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

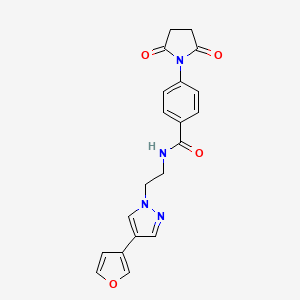
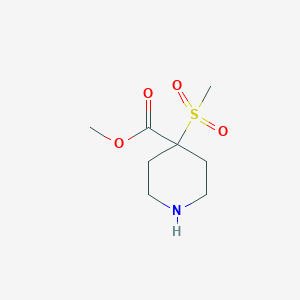
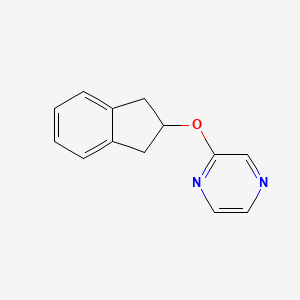
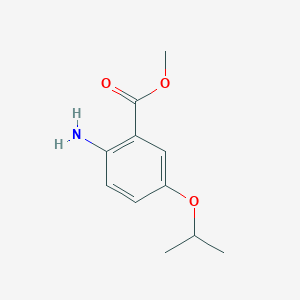
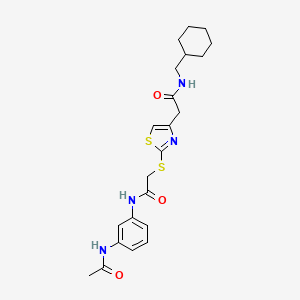
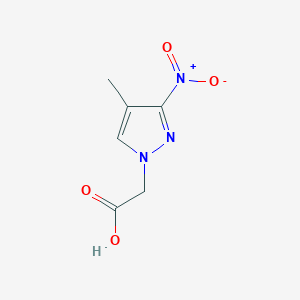
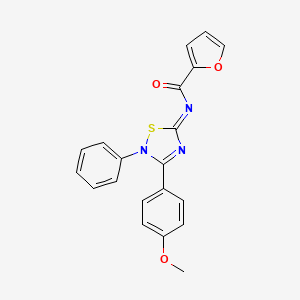
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
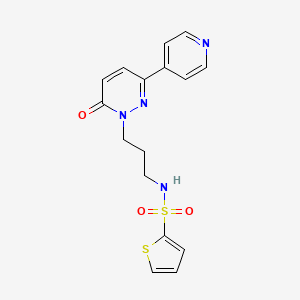
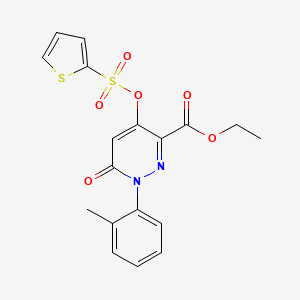
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
